molecular formula C15H22N2O2 B5301523 1-methyl-4-(4-propoxybenzoyl)piperazine

1-methyl-4-(4-propoxybenzoyl)piperazine

Cat. No.: B5301523
M. Wt: 262.35 g/mol
InChI Key: UVDLICOPCWJWHB-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-propoxybenzoyl)piperazine is a piperazine derivative featuring a methyl group and a 4-propoxybenzoyl substituent on the piperazine ring. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely recognized for their pharmacological versatility . This compound’s structure includes an ether-linked propoxy group attached to a benzoyl moiety, which may influence its physicochemical properties (e.g., solubility, pKa) and biological activity. Piperazine derivatives are frequently explored for anticancer, antimicrobial, and enzyme inhibitory applications, depending on their substituents .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12-19-14-6-4-13(5-7-14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLICOPCWJWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine
  • Structure : Contains a trifluoromethylbenzyl group instead of a propoxybenzoyl moiety.
  • Activity: Evaluated in aminoquinoline-based FLT3 inhibitors for acute myeloid leukemia (AML). Despite the shared 1-methylpiperazine core, this compound alone was insufficient for FLT3 inhibition, suggesting synergistic dependency on the aminoisoquinoline core .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the ether-linked propoxy group in 1-methyl-4-(4-propoxybenzoyl)piperazine.
Selenium-Containing Piperazines (RSe-1 and RSe-2)
  • Structure : Feature alkyl chains with selenium atoms (e.g., 3-(phenylselanyl)propyl or 4-(phenylselanyl)butyl) .
  • Activity : Designed for radical scavenging and DNA cleavage. The selenium atom confers redox activity, unlike the oxygen-based propoxy group in the target compound.
  • Key Difference : Selenium’s electrophilicity may enhance reactivity in biological systems compared to the inert propoxy ether.
1-Methyl-4-(pyridin-4-yl)piperazine
  • Structure : Attached to a purine scaffold as part of smoothened (SMO) receptor antagonists .
  • Activity: Demonstrated potent anticancer effects in melanoma models. The pyridinyl group’s aromatic nitrogen enhances target binding via hydrogen bonding, contrasting with the non-polar propoxybenzoyl group.

Influence of Substituents on Physicochemical Properties

Solubility and pKa
  • 4(1H)-Quinolone Piperazine Derivatives: Compounds with ethylene/methylene spacers between piperazine and the core (e.g., 8ac, 8j) showed high aqueous solubility (>80 μM) due to moderate pKa (~5–7). Direct attachment of piperazine to the core (e.g., 8a) reduced solubility (<20 μM) and pKa (<3.8) .
  • 1-Methyl-4-(4-propoxybenzoyl)piperazine : Likely exhibits low solubility similar to 8a due to the absence of a spacer and the hydrophobic benzoyl group.
Antibacterial Piperazines with Thiadiazole-Sulfonyl Groups
  • Structure : 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) showed potent activity against Fusarium oxysporum .
  • Key Difference : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to the benzoyl group in the target compound.

Activity Profiles in Disease Models

Compound Substituents Biological Activity Key Finding
1-Methyl-4-(4-propoxybenzoyl)piperazine 4-propoxybenzoyl, methyl Under investigation Ether linkage may limit solubility but enhance metabolic stability.
PMS 812 (S-21663) Dichlorobenzyl, imidazoline Antidiabetic (insulin secretion) Bulky substituents target pancreatic β-cells .
1-Methyl-4-(pyridin-4-yl)piperazine Pyridinyl Anticancer (SMO inhibition) Aromatic nitrogen critical for receptor interaction .
5d (Thiadiazole-sulfonyl) Thiadiazole-sulfonyl Antibacterial Sulfonyl group enhances microbial membrane penetration .

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., pyridinyl, benzoyl) improve target binding but may reduce solubility. Aliphatic chains (e.g., propoxy) balance hydrophobicity and flexibility.
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro groups (e.g., in 1-methyl-4-(4-nitrophenyl)piperazine ) enhance electronic interactions but may increase toxicity.
  • Spacer Groups : Ethylene/methylene spacers between piperazine and the core improve solubility by modulating pKa .

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